molecular formula C6H4FN3O2S B6200216 imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride CAS No. 2703779-41-1

imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride

Cat. No.: B6200216
CAS No.: 2703779-41-1
M. Wt: 201.18 g/mol
InChI Key: WPHFCNFHKHTWSU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring, with a sulfonyl fluoride group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The sulfonyl fluoride group can then be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides or sulfonyl fluorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize by-products. The use of transition metal catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different functional groups depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

CAS No.

2703779-41-1

Molecular Formula

C6H4FN3O2S

Molecular Weight

201.18 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride

InChI

InChI=1S/C6H4FN3O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H

InChI Key

WPHFCNFHKHTWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)S(=O)(=O)F

Purity

95

Origin of Product

United States

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